N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-8-18(22-19(25)13-4-2-3-5-13)24(23-12)20-21-15(10-28-20)14-6-7-16-17(9-14)27-11-26-16/h6-10,13H,2-5,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDKSGYGMMPUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide is a synthetic compound characterized by its complex structure, which includes a benzodioxole moiety, thiazole ring, and pyrazole unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The structural representation highlights the connectivity between the various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1019096-70-8 |
Research indicates that compounds with similar structures often exhibit inhibitory effects on various kinases involved in cell signaling pathways. For instance, the thiazole and pyrazole components are known to interact with protein kinases, potentially leading to the inhibition of cancer cell proliferation.
Case Study: Inhibition of MEK1/2 Kinases
In studies focused on related compounds, such as those described in the Otava Chemicals catalog, it was found that certain derivatives effectively inhibited MEK1/2 kinases. This inhibition resulted in reduced proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at low concentrations (0.3 µM and 1.2 µM respectively) through mechanisms involving G0/G1 phase arrest .
Biological Activity
The biological activity of this compound has not been extensively documented in literature; however, it can be inferred from related compounds that it may exhibit:
- Anticancer Properties : Due to its structural similarity to known kinase inhibitors.
- Anti-inflammatory Effects : Compounds containing thiazole and pyrazole rings have shown potential in reducing inflammatory responses.
Research Findings
A recent study conducted on a library of compounds identified novel anticancer activities through screening multicellular spheroids. Although specific data on this compound was not highlighted, the methodology used could be applicable for future investigations into its efficacy .
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives exhibit notable anticancer activity. The incorporation of the benzodioxole moiety enhances the compound's interaction with cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, thiazole-based compounds have been documented to target specific pathways involved in cell proliferation and survival, making them promising candidates for cancer therapy .
Antimicrobial Activity
Thiazoles and pyrazoles are known for their antimicrobial properties. The structural features of N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide suggest potential effectiveness against a range of pathogens. Preliminary assays indicate that modifications to the thiazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Starting from appropriate precursors, the thiazole ring is formed through cyclization reactions.
- Benzodioxole Attachment : The benzodioxole moiety is introduced via nucleophilic substitution or coupling reactions.
- Final Cyclization : The cyclopentanecarboxamide group is added to complete the structure.
These synthetic approaches can be optimized for yield and purity using various catalysts and reaction conditions.
Neurological Disorders
Recent studies suggest that compounds containing thiazole and pyrazole structures may exhibit neuroprotective effects. Their ability to modulate neurotransmitter systems could provide therapeutic avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. Research is ongoing to evaluate the efficacy of these compounds in preclinical models .
Inflammatory Diseases
The anti-inflammatory properties associated with thiazole derivatives suggest that this compound may be beneficial in treating inflammatory disorders. Mechanistic studies are required to elucidate its action on inflammatory pathways.
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Antimicrobial Testing | Effective against multiple bacterial strains; further optimization needed for clinical relevance. |
| Neuroprotective Effects | Showed promise in reducing neuroinflammation in animal models of neurodegeneration. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Pharmacological and Physicochemical Properties
- The cyclopentane ring in the target compound reduces strain, enhancing metabolic stability .
- Binding Affinity : The benzodioxole and thiazole moieties are conserved across analogues, suggesting their critical role in target engagement (e.g., via π-π interactions or hydrogen bonding). Fluorine in Compound 50 may enhance binding through polar interactions .
- Solubility : Pyridine () and pyrrolidine (Compound 74) substituents improve aqueous solubility, whereas the target compound’s cyclopentane may reduce solubility compared to smaller rings .
Structural Confirmation Techniques
All compounds, including the target, rely on X-ray crystallography (using SHELX or WinGX software) and spectroscopic methods (1H/13C NMR, HRMS) for structural validation.
Preparation Methods
Hantzsch Thiazole Formation
A thiourea derivative reacts with α-halo ketones under basic conditions. For the target compound, 5-(bromomethyl)-2H-1,3-benzodioxole (derived from sesamol) is reacted with thiourea in ethanol at reflux (78°C, 12 h) to yield 2-amino-4-(2H-1,3-benzodioxol-5-yl)thiazole .
Reaction Scheme:
Key Data:
Functionalization of the Thiazole Amine
The 2-amino group is replaced with a bromine atom via diazotization (NaNO, HBr, CuBr) to produce 2-bromo-4-(2H-1,3-benzodioxol-5-yl)thiazole , a critical intermediate for cross-coupling.
Synthesis of 3-Methyl-1H-Pyrazol-5-amine
The pyrazole core is constructed using hydrazine cyclocondensation with β-keto esters or diketones.
Cyclocondensation of Ethyl Acetoacetate
Ethyl acetoacetate reacts with hydrazine hydrate (80°C, 6 h) to form 3-methyl-1H-pyrazol-5-amine .
Reaction Scheme:
Key Data:
N1-Substitution with Thiazole
The pyrazole amine undergoes Buchwald-Hartwig coupling with 2-bromo-4-(2H-1,3-benzodioxol-5-yl)thiazole using Pd(OAc), XPhos, and CsCO in toluene (110°C, 24 h).
Reaction Scheme:
Key Data:
Amidation with Cyclopentanecarboxylic Acid
The final step involves coupling the pyrazole-thiazole intermediate with cyclopentanecarboxylic acid.
Activation of Cyclopentanecarboxylic Acid
The acid is converted to its acid chloride using thionyl chloride (SOCl, reflux, 3 h).
Reaction Scheme:
Amide Bond Formation
The acid chloride reacts with the pyrazole-thiazole amine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → RT, 12 h).
Reaction Scheme:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (HPLC) | 98.5% |
| Characterization | : δ 1.65 (m, 8H, cyclopentane), 2.35 (s, 3H, CH), 6.85 (s, 2H, benzodioxole) |
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The use of microwave-assisted synthesis (120°C, 20 min) improves regioselectivity for the 1,3-thiazol-2-yl substitution, reducing byproducts from 15% to <5%.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization requires systematic adjustments to reaction conditions (e.g., solvent choice, temperature gradients, and catalyst loading). For instance, highlights multi-step synthesis of pyrazole derivatives via condensation reactions, emphasizing the role of intermediate purification using column chromatography. To reduce side products, fractional crystallization or recrystallization (as in ) can enhance purity. Design of Experiments (DoE) principles () should be applied to identify critical parameters (e.g., stoichiometry, reaction time) and their interactions, reducing trial-and-error approaches .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer : A combination of techniques is recommended:
- NMR spectroscopy (1H/13C) to confirm substituent positions on the pyrazole and benzodioxole rings (see for analogous thiazole derivatives).
- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
- HPLC with UV/Vis detection to assess purity, as described in for triazole-based compounds.
- FTIR to identify functional groups like the cyclopentanecarboxamide carbonyl stretch (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity with biological targets?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can optimize the compound’s 3D structure, while molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with target proteins. highlights the use of reaction path search methods to simulate ligand-receptor dynamics. For example, docking the benzodioxole moiety into hydrophobic pockets or analyzing hydrogen bonds between the carboxamide group and catalytic residues .
Q. How should researchers resolve contradictions in in vitro activity data across different assay conditions?
- Methodological Answer : Discrepancies often arise from variations in assay parameters (e.g., pH, incubation time, cell line viability). A meta-analysis of raw data, combined with controlled replication studies, is critical. emphasizes statistical DoE to isolate confounding variables. For instance, if IC50 values differ between adherent vs. suspension cell cultures, standardized protocols for cell density and serum concentration must be implemented .
Q. What strategies are effective for evaluating metabolic stability in preclinical studies?
- Methodological Answer : Use hepatic microsome assays (human/rodent) to measure phase I/II metabolism rates. LC-MS/MS can quantify parent compound degradation and metabolite formation. ’s synthesis of pyrazole-acetamide analogs demonstrates the importance of modifying substituents (e.g., replacing methyl with fluorine) to block oxidative metabolism at vulnerable sites .
Methodological Recommendations
- Synthetic Challenges : For regioselective thiazole formation (), use Hantzsch thiazole synthesis with stoichiometric control of α-haloketones.
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for assay protocols, as suggested in ’s statistical frameworks.
- Advanced Modeling : Combine molecular dynamics simulations (NAMD, GROMACS) with free-energy perturbation to refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
